molecular formula C24H25N3O2 B2675066 2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358377-39-5

2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2675066
M. Wt: 387.483
InChI Key: FYENKPDOBHNAGU-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrazine ring system, which is known for its biological activity.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of Schiff bases containing pyrazole rings demonstrate their potential in biological activities. These compounds have been studied for their reactivity, utilizing DFT calculations and molecular dynamics simulations. Their antioxidant and α-glucosidase inhibitory activities have been evaluated, revealing significant potentials (Pillai et al., 2019).
  • Research on pyrazoles, including studies on their synthesis from benzoylacetophenone and their tautomeric equilibria, provides insights into the strength of N-H⋯π hydrogen bonds and the effects of substituents on these structures (Cornago et al., 2008).

Biological Evaluation and Potential Applications

  • Pyrazoline derivatives have been explored as fluorescent chemosensors for metal ion detection, specifically for Fe3+ ions. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Khan, 2020).
  • Studies on novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives reveal their potential as A2A adenosine receptor antagonists or as lead compounds for pesticides. This highlights the compound's relevance in pharmaceutical development and agricultural applications (Xiao et al., 2008).

properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-3-4-14-29-23-11-6-5-10-20(23)21-16-22-24(28)26(12-13-27(22)25-21)17-19-9-7-8-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYENKPDOBHNAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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